2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid
Description
2-(6-Chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid is a heterocyclic compound featuring a benzopyran core fused with a benzene ring and an oxygen atom in the pyran moiety. The structure includes a chlorine substituent at the 6-position, a ketone group at the 4-position, and an acetic acid side chain at the 3-position. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as coumarin derivatives, which are known for anticoagulant, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-2,4,6H,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUUTPGWSBFJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran and acetic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including 2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid. The compound has shown promising activity against various bacterial strains and fungi:
-
Bacterial Inhibition :
- In vitro tests revealed that certain derivatives exhibited significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The inhibition percentages varied, with some compounds achieving over 20% inhibition at concentrations as low as 32 µg/mL .
- Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae also showed susceptibility to these compounds, indicating a broad-spectrum antimicrobial effect.
- Fungal Activity :
Therapeutic Potential
The structural characteristics of this compound suggest potential applications in various therapeutic areas:
- Antimicrobial Agents : Its ability to inhibit both bacterial and fungal growth positions it as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
- Anti-inflammatory Properties : Some studies indicate that coumarin derivatives may possess anti-inflammatory effects, making them suitable for further investigation in treating inflammatory diseases.
Case Studies
Several case studies illustrate the effectiveness of this compound in practical applications:
- Study on Antimicrobial Activity : A systematic evaluation of various coumarin derivatives demonstrated that modifications to the benzopyran core significantly influenced antimicrobial potency. Compounds with additional functional groups showed enhanced efficacy against MRSA and other pathogens .
- Therapeutic Applications in Animal Models : Research involving animal models has begun to explore the anti-inflammatory effects of related compounds, suggesting potential applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other heterocyclic carboxylic acids, but differences in the core ring system and substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis based on available
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to coumarin derivatives (e.g., Pechmann condensation), but the chlorine and acetic acid groups require precise regioselective steps.
- Data Limitations: No direct comparative studies between the target compound and ’s benzoxazine analogue were found in the provided sources. Further research is needed to quantify solubility, stability, and binding affinities.
Biological Activity
2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzopyran core and an acetic acid moiety, contributing to its diverse biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to the prevention of various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have demonstrated that benzopyran derivatives possess anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), playing a role in managing inflammatory conditions.
Antimicrobial Properties
The antimicrobial activity of benzopyran derivatives has been explored, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzopyran derivatives, including this compound. The findings indicated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory properties of similar compounds, researchers found that this compound effectively reduced the expression of COX enzymes in cultured macrophages. This reduction correlated with decreased levels of prostaglandins, highlighting the compound's mechanism in modulating inflammatory responses .
Comparative Analysis of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation followed by cyclization of substituted benzopyran precursors. For example:
Aldol condensation : Reacting a substituted benzaldehyde with an active methylene compound (e.g., malonic acid derivatives) under acidic or basic conditions.
Cyclization : Intramolecular esterification or lactonization to form the benzopyran core. Chlorination at the 6-position is achieved using reagents like POCl₃ or SOCl₂ .
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction rates.
- Temperature : Cyclization often requires reflux (80–120°C).
- Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzopyran core (e.g., δ 4.2–4.5 ppm for the dihydro ring protons, δ 170–175 ppm for the carbonyl carbons). The acetic acid side chain appears as a singlet at δ 3.8–4.0 ppm (²H) and δ 40–45 ppm (¹³C) .
- IR Spectroscopy : Confirm lactone (C=O stretch at ~1740 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., dihydro ring conformation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzopyran derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs . Strategies include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate activity thresholds.
- Structural Analog Analysis : Compare activity of derivatives (e.g., 6-bromo vs. 6-chloro substitutions) to identify substituent-specific effects .
- Target Validation : Use siRNA or CRISPR knockouts to confirm receptor/enzyme interactions.
Q. What computational approaches are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screen against enzymes (e.g., cyclooxygenase) using the benzopyran core as a pharmacophore. Optimize hydrogen bonding with the acetic acid moiety .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. Br) with activity using Hammett constants .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Common byproducts include uncyclized intermediates or over-chlorinated derivatives . Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
